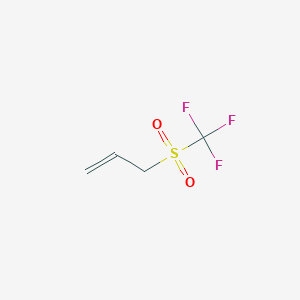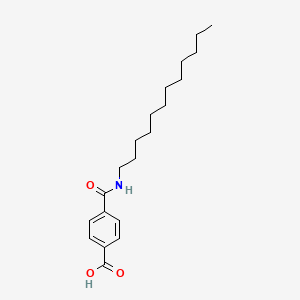
4-(Dodecylcarbamoyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dodecylcarbamoyl)benzoic acid is an organic compound that belongs to the class of carboxylic acids. It features a benzoic acid core with a dodecylcarbamoyl group attached to the para position of the benzene ring. This compound is known for its surfactant properties and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodecylcarbamoyl)benzoic acid typically involves the reaction of benzoic acid with dodecylamine. The process can be summarized as follows:
Starting Materials: Benzoic acid and dodecylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Procedure: Benzoic acid is first activated by DCC, followed by the addition of dodecylamine. The reaction mixture is stirred at room temperature until the formation of this compound is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dodecylcarbamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-(Dodecylcarbamoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products.
Mecanismo De Acción
The mechanism of action of 4-(Dodecylcarbamoyl)benzoic acid is primarily based on its surfactant properties. The compound can interact with lipid bilayers and proteins, altering their structure and function. The dodecyl group provides hydrophobic interactions, while the benzoic acid moiety offers hydrophilic interactions, making it effective in disrupting lipid membranes and enhancing the solubility of hydrophobic compounds.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic Acid: A simpler analog without the dodecyl group, primarily used as a preservative and in organic synthesis.
4-(Octylcarbamoyl)benzoic Acid: Similar structure with an octyl group instead of dodecyl, used in similar applications but with different surfactant properties.
4-(Hexylcarbamoyl)benzoic Acid: Contains a hexyl group, offering different hydrophobic interactions compared to the dodecyl analog.
Uniqueness
4-(Dodecylcarbamoyl)benzoic acid is unique due to its long dodecyl chain, which provides enhanced surfactant properties and makes it suitable for applications requiring strong hydrophobic interactions. Its ability to interact with lipid membranes and proteins makes it valuable in both research and industrial applications.
Propiedades
Número CAS |
75727-43-4 |
|---|---|
Fórmula molecular |
C20H31NO3 |
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
4-(dodecylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C20H31NO3/c1-2-3-4-5-6-7-8-9-10-11-16-21-19(22)17-12-14-18(15-13-17)20(23)24/h12-15H,2-11,16H2,1H3,(H,21,22)(H,23,24) |
Clave InChI |
VIHBPFXETXIFSW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[cyano-(4-methylphenyl)methyl]phenyl]azanium;chloride](/img/structure/B14452226.png)

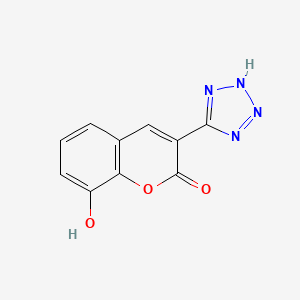
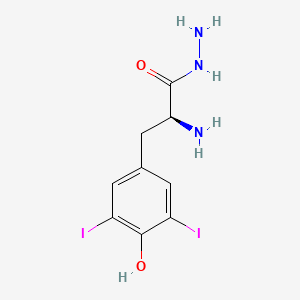
![Zinc bis[tris(trimethylsilyl)methanide]](/img/structure/B14452242.png)
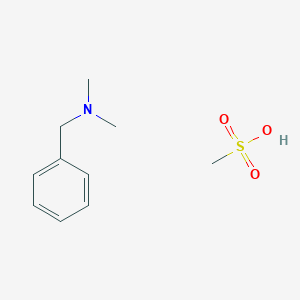

![8-Fluoro-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B14452256.png)

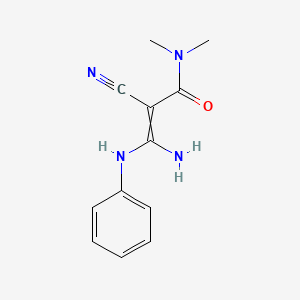
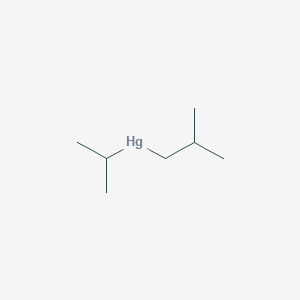

![3-Hydroxy-2-methyl-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14452287.png)
